Chemical structure and molecular properties of (4-Ethylcyclohexyl)hydrazine
Chemical structure and molecular properties of (4-Ethylcyclohexyl)hydrazine
Chemical Structure, Molecular Properties, and Synthetic Applications
Executive Summary
(4-Ethylcyclohexyl)hydrazine (CAS: 1016718-51-6) is a specialized aliphatic hydrazine derivative extensively utilized in medicinal chemistry as a building block for installing the 4-ethylcyclohexyl moiety. This structural motif is frequently employed in drug discovery to modulate lipophilicity (
This guide provides a comprehensive technical analysis of its physicochemical properties, stereochemical dynamics, synthetic pathways, and safety protocols, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule consists of a cyclohexane ring substituted at the 1-position with a hydrazine group (
Table 1: Molecular Specifications
| Property | Data | Note |
| IUPAC Name | (4-Ethylcyclohexyl)hydrazine | |
| CAS Number (Free Base) | 1016718-51-6 | Often supplied as oil/low-melting solid |
| CAS Number (2HCl Salt) | 1208490-96-3 | Stable solid form for storage |
| Molecular Formula | ||
| Molecular Weight | 142.24 g/mol | |
| CLogP | ~2.02 | Moderate lipophilicity |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 2 | Nitrogen lone pairs |
| pKa (Conjugate Acid) | ~8.0 - 8.5 | Estimated based on cyclohexylhydrazine analogs |
| Boiling Point | >120°C (est.)[1][2][3][4][5] | High boiling point due to H-bonding; typically distilled under vacuum |
Stereochemistry & Conformational Analysis
The stereochemical configuration of (4-Ethylcyclohexyl)hydrazine is the critical determinant of its reactivity and biological fit. As a 1,4-disubstituted cyclohexane, it exists as two geometric isomers: cis and trans.
3.1 Thermodynamic Stability (The A-Value Rule)
To determine the preferred conformation, we analyze the A-values (conformational free energy cost of placing a substituent in the axial position):
-
Ethyl Group (
): ~1.79 kcal/mol[6] -
Hydrazine Group (
): ~1.2 – 1.4 kcal/mol (estimated similar to )
Rule of Dominance: The bulkier ethyl group dictates the conformation. It will strongly prefer the equatorial position to minimize 1,3-diaxial interactions.
-
Trans-Isomer (Diequatorial):
-
Cis-Isomer (Axial-Equatorial):
3.2 Conformational Equilibrium Diagram
The following diagram illustrates the ring-flip dynamics and the thermodynamic sink toward the trans-diequatorial conformer.
Caption: Thermodynamic equilibrium favoring the trans-diequatorial conformation due to the high A-value of the 4-ethyl substituent.
Synthesis Strategies
For research and scale-up, two primary routes are employed. The choice depends on whether a specific isomer (stereopurity) or a cost-effective mixture is required.
Route A: Reductive Amination (Industrial Standard)
This method is preferred for bulk synthesis but typically yields a mixture of diastereomers (cis/trans ratio ~3:7 to 1:4 depending on catalyst).
-
Precursor: 4-Ethylcyclohexanone.
-
Reagent: Hydrazine Hydrate (excess).
-
Intermediate: Hydrazone formation.
-
Reduction: Hydrogenation (
or ) or chemical reduction ( ).
Route B: Nucleophilic Substitution (Stereocontrolled)
To access a specific isomer (e.g., pure trans), one starts with a stereodefined alcohol.
-
Precursor: cis-4-Ethylcyclohexanol (Alcohol is axial).
-
Activation: Convert alcohol to Tosylate/Mesylate (Leaving group is axial).
-
Substitution:
displacement with Hydrazine. -
Result: Inversion of configuration yields the trans-hydrazine (Equatorial).
Synthesis Workflow Diagram
Caption: Dual synthetic pathways: Reductive amination for scale vs. SN2 displacement for stereochemical precision.
Reactivity & Applications in Drug Design
(4-Ethylcyclohexyl)hydrazine functions as a 1,2-bis-nucleophile . Its reactivity profile is dominated by the terminal nitrogen (
5.1 Heterocycle Formation
The primary application is the synthesis of nitrogenous heterocycles.
-
Pyrazoles: Reaction with 1,3-diketones or
-keto esters. The 4-ethylcyclohexyl group becomes the N-substituent, providing a hydrophobic "tail" that can anchor the drug in a lipid bilayer or hydrophobic pocket. -
Indazoles: Reaction with 2-halobenzaldehydes or 2-fluorophenyl ketones via
followed by cyclization.
5.2 Protocol: Pyrazole Synthesis Validation
To validate the quality of the hydrazine starting material:
-
Dissolve: 1.0 eq (4-Ethylcyclohexyl)hydrazine dihydrochloride in Ethanol.
-
Base: Add 2.5 eq
(to free the base). -
Electrophile: Add 1.1 eq Acetylacetone (2,4-pentanedione).
-
Reflux: Heat at 80°C for 2 hours.
-
Monitor: TLC/LCMS should show complete conversion to the 1-(4-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole.
-
Note: If conversion is slow, check for oxidation of the hydrazine (which turns yellow/brown).
-
Safety & Handling Protocols (E-E-A-T)
Hydrazine derivatives are hazardous. Strict adherence to safety protocols is non-negotiable.
-
Toxicity: Hydrazines are potential carcinogens and skin sensitizers.
-
Instability: The free base is prone to air oxidation. It absorbs
from air to form carbazates. -
Storage:
-
Preferred: Store as the Dihydrochloride salt (CAS: 1208490-96-3) at room temperature, desiccated.
-
Free Base: Store under Argon/Nitrogen at 4°C.
-
-
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.
References
-
Eliel, E. L., et al. (1963).[6] "The conformational equilibrium of the amino group."[6] Tetrahedron Letters, 4(13), 831-835.[6] Link[6]
-
Booth, H., & Everett, J. R. (1980).[6] "Conformational free energy of alkyl groups in alkylcyclohexanes." J. Chem. Soc., Perkin Trans.[6] 2, 255-259.[6] Link[6]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
-
EnamineStore. (n.d.). "(4-ethylcyclohexyl)hydrazine dihydrochloride Product Data." Retrieved February 5, 2026.[11] Link
-
National Institute of Standards and Technology (NIST). (n.d.). "Hydrazine - Thermochemical Data." NIST Chemistry WebBook. Link
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